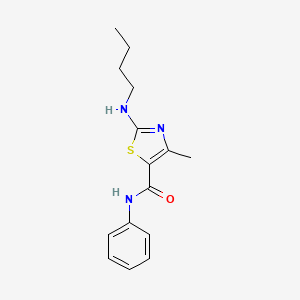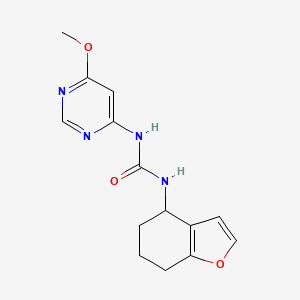
1-(6-Methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea, also known as THPB-MOPU, is a small molecule inhibitor that has attracted significant attention in recent years due to its potential applications in the field of cancer research. This compound is known to target specific enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer therapies.
Wirkmechanismus
1-(6-Methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea works by inhibiting the activity of specific enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. This includes the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway, which are known to be upregulated in many types of cancer. By inhibiting these pathways, 1-(6-Methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea can slow down or stop the growth of cancer cells, making it a promising candidate for the development of new cancer therapies.
Biochemical and Physiological Effects:
1-(6-Methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea has been shown to have a number of biochemical and physiological effects in cancer cells. Studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit cell migration and invasion. Additionally, 1-(6-Methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for these treatments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(6-Methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea is its specificity for certain enzymes and signaling pathways that are upregulated in cancer cells. This makes it a promising candidate for the development of new cancer therapies that target these pathways. However, one of the limitations of 1-(6-Methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are a number of future directions for research on 1-(6-Methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea. One area of interest is the development of new cancer therapies that incorporate this compound as a key component. Additionally, studies are needed to further understand the mechanism of action of 1-(6-Methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea, as well as its potential toxicity and side effects. Finally, research is needed to explore the potential use of 1-(6-Methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea in other areas of medicine, such as neurodegenerative diseases and autoimmune disorders.
Synthesemethoden
The synthesis of 1-(6-Methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the preparation of 6-methoxypyrimidine-4-amine, which is then reacted with 4-hydroxy-2,3,5,6-tetrafluorobenzaldehyde to yield 1-(6-methoxypyrimidin-4-yl)-3-(4-hydroxy-2,3,5,6-tetrafluorophenyl)urea. This intermediate is then treated with sodium borohydride and acetic acid to produce 1-(6-methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea, which is the final product.
Wissenschaftliche Forschungsanwendungen
1-(6-Methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea has been shown to have significant potential as a tool for cancer research. Studies have demonstrated that this compound can inhibit the activity of specific enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. This makes it a promising candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
1-(6-methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-20-13-7-12(15-8-16-13)18-14(19)17-10-3-2-4-11-9(10)5-6-21-11/h5-8,10H,2-4H2,1H3,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRBWVANMHRFNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NC(=O)NC2CCCC3=C2C=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methoxypyrimidin-4-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-4-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

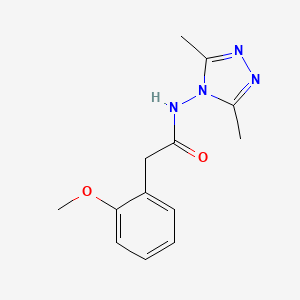
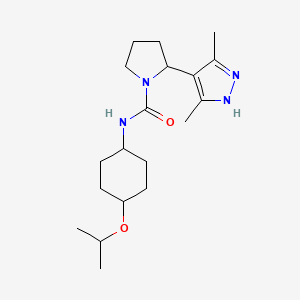


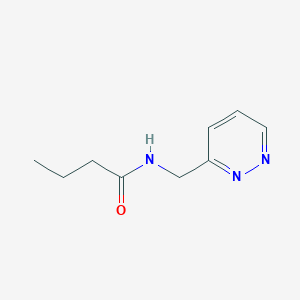
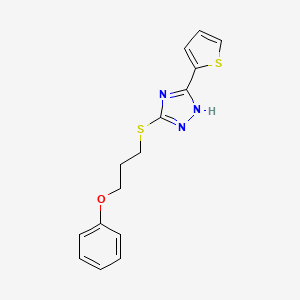
![1-[Cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-3-pyridin-2-ylurea](/img/structure/B7637125.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-methyl-N-[(1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B7637131.png)
![1-(6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)ethanone](/img/structure/B7637132.png)
![1-methyl-N-[3-(trifluoromethyl)-1-adamantyl]pyrazole-4-carboxamide](/img/structure/B7637141.png)
![4-[(3-Methoxyphenyl)methyl]piperazin-2-one](/img/structure/B7637154.png)
![4-[(2-Fluorophenyl)methyl]piperazin-2-one](/img/structure/B7637166.png)
![4-[(2,5-Dimethylphenyl)methyl]piperazin-2-one](/img/structure/B7637173.png)
